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O-Methylhydroxylamine (CH₅NO), also known as methoxyamine, is a versatile and valuable

reagent in organic synthesis.[1] This colorless, volatile liquid is soluble in water and polar

organic solvents, making it a convenient reactant in a wide array of chemical transformations.

[1][2] Its primary utility lies in its reaction with carbonyl compounds to form stable O-methyl

oximes, a transformation that is fundamental to its application as a protecting group and as a

key intermediate in the synthesis of complex molecules, including pharmaceuticals and

agrochemicals.[1] Furthermore, its hydrochloride salt has emerged as a significant agent in

drug development, particularly in oncology, for its ability to inhibit DNA repair pathways.[3]

This technical guide provides an in-depth overview of the core applications of O-
Methylhydroxylamine, complete with quantitative data, detailed experimental protocols, and

visualizations of key chemical processes and pathways.

Core Application: Formation of O-Methyl Oximes
The principal reaction of O-Methylhydroxylamine in organic chemistry is its condensation with

aldehydes and ketones to form O-methyl oximes (also known as methoximes).[4] This reaction

is a cornerstone of its utility, providing a stable derivative that can be used for purification,

characterization, or as a protecting group for the carbonyl functionality.[5]

The reaction proceeds via nucleophilic addition of the nitrogen atom of O-
methylhydroxylamine to the electrophilic carbonyl carbon, followed by the elimination of a
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water molecule to form the C=N-OCH₃ bond.[6][7]

Reaction Mechanism: O-Methyl Oxime Formation
The formation of an O-methyl oxime is typically acid-catalyzed and involves a two-step

mechanism: nucleophilic addition followed by dehydration.

General Mechanism of O-Methyl Oxime Formation

Step 1: Nucleophilic Addition Step 2: Dehydration

R(R')C=O R(R')C=O⁺H
Protonation

H₂N-OCH₃

H⁺

R(R')C(OH)-NH-OCH₃

+ H₂N-OCH₃

Nucleophilic Attack R(R')C(O⁺H₂)-N⁺H-OCH₃ R(R')C=N-OCH₃
- H₂O, - H⁺

Elimination
+ H⁺

Protonation of -OH

H₂O

Click to download full resolution via product page

Caption: Mechanism of acid-catalyzed O-methyl oxime formation.

Quantitative Data: Synthesis of Oximes
The oximation of carbonyl compounds using hydroxylamine derivatives, including O-
methylhydroxylamine, is generally a high-yielding reaction. The table below summarizes

representative yields for the formation of oximes from various aldehydes and ketones. While

the data primarily reflects the use of hydroxylamine hydrochloride, the yields are comparable

for O-methylhydroxylamine under similar conditions.
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Entry
Carbonyl
Compound

Reagents &
Conditions

Time (min) Yield (%) Reference

1
Benzaldehyd

e

NH₂OH·HCl,

H₂C₂O₄,

CH₃CN,

Reflux

60 95 [8]

2

4-

Bromobenzal

dehyde

NH₂OH·HCl,

H₂C₂O₄,

CH₃CN,

Reflux

55 95 [8]

3

4-

Nitrobenzalde

hyde

NH₂OH·HCl,

H₂C₂O₄,

CH₃CN,

Reflux

60 90 [8]

4
Acetophenon

e

NH₂OH·HCl,

H₂C₂O₄,

CH₃CN,

Reflux

90 95 [8]

5
Benzophenon

e

NH₂OH·HCl,

H₂C₂O₄,

CH₃CN,

Reflux

80 90 [8]

6
Cyclohexano

ne

NH₂OH·HCl,

H₂C₂O₄,

CH₃CN,

Reflux

60 95 [8]

7

3-

Chlorobenzal

dehyde

NH₂OH·HCl,

Na₂CO₃,

Grinding,

Room Temp.

2 96 [9]

Experimental Protocol: Synthesis of an O-Methyl Oxime
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This protocol is a general procedure for the synthesis of an O-methyl oxime from a carbonyl

compound.

Materials:

Aldehyde or Ketone (1.0 eq)

O-Methylhydroxylamine hydrochloride (1.1 - 1.5 eq)

Base (e.g., Pyridine, Sodium Acetate, or Sodium Carbonate) (1.1 - 2.0 eq)

Solvent (e.g., Ethanol, Methanol, or THF)

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

Dissolve the aldehyde or ketone (1.0 eq) in the chosen solvent in a round-bottom flask

equipped with a magnetic stirrer and a reflux condenser.

Add the base (e.g., pyridine, 1.5 eq) to the solution.

In a separate container, dissolve O-methylhydroxylamine hydrochloride (1.2 eq) in a

minimal amount of the same solvent (or water if compatible) and add it dropwise to the

reaction mixture.

Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress

using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours

depending on the substrate's reactivity.

Upon completion, cool the reaction mixture to room temperature.

If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent

under reduced pressure.

Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and

water.
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Separate the organic layer, wash it with brine, dry it over an anhydrous drying agent, and

filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude O-methyl oxime by recrystallization or column chromatography on silica gel.

O-Methyl Oximes as Carbonyl Protecting Groups
The stability of the O-methyl oxime group to a variety of reagents, including nucleophiles and

reducing agents, makes it an effective protecting group for aldehydes and ketones.[10] This

strategy is crucial in multi-step syntheses where the carbonyl group must be shielded while

other parts of the molecule are modified. The carbonyl group can be regenerated later through

a deprotection (or deoximation) step.

O-methyl oximes are generally more stable to acidic hydrolysis than simple oximes, offering a

different selectivity profile.[9]

Workflow: Carbonyl Protection and Deprotection
The logical workflow involves three key stages: protection of the carbonyl, performing the

desired chemical transformation on another part of the molecule, and finally, deprotection to

restore the carbonyl group.
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Workflow for O-Methyl Oxime as a Protecting Group

Start:
Carbonyl Compound
(Aldehyde/Ketone)

Protection Step:
+ H₃CONH₂·HCl, Base

Protected Intermediate:
O-Methyl Oxime

Desired Reaction(s)
on other functional groups
(e.g., reduction, Grignard)

Deprotection Step:
(Deoximation)

Final Product:
Deprotected Carbonyl

Click to download full resolution via product page

Caption: General workflow for using O-methyl oximes as protecting groups.

Quantitative Data: Deprotection of Oximes
(Deoximation)
Regenerating the carbonyl from the oxime is a critical step. While O-methyl oximes are noted

for their stability, various methods have been developed for the cleavage of oximes in general,

often with high efficiency. The choice of reagent depends on the sensitivity of other functional

groups in the molecule.
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Entry
Reagent/
System

Condition
s

Substrate
Example
(Oxime)

Time (h) Yield (%)
Referenc
e

1

Gaseous

NO₂ (0.6

bar)

Solvent-

free, RT

p-

Chlorobenz

aldehyde

oxime

< 0.1 >99

2

N-

Bromophth

alimide

(NBPI)

Acetone/H₂

O, Reflux,

MW

irradiation

Acetophen

one oxime
0.25 94

3

N-

Bromophth

alimide

(NBPI)

Acetone/H₂

O, RT

Cyclohexa

none

oxime

1.5 93

4

--INVALID-

LINK-- /

10% H₂O₂

CH₃CN,

Reflux

Benzaldeh

yde oxime
0.92 95 [6]

5
K₂Cr₂O₇ /

AlCl₃

Solid

phase, 60-

70 °C

p-

Chlorobenz

aldehyde

oxime

1.5 94

6

Dess-

Martin

Periodinan

e (DMP)

CH₂Cl₂, RT

General

ald/ketoxim

es

Short High [9]

Note: The data in this table are for general oximes. O-methyl oximes are more stable and may

require more forcing conditions or specific reagents for efficient cleavage.[9]

Experimental Protocol: Deprotection of an O-Methyl
Oxime
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This protocol describes a general oxidative cleavage method to regenerate a carbonyl

compound from its O-methyl oxime derivative.

Materials:

O-Methyl Oxime (1.0 eq)

Oxidative Reagent (e.g., Dess-Martin Periodinane, N-Bromophthalimide) (1.0 - 1.5 eq)

Solvent (e.g., Dichloromethane, Acetone/Water)

Quenching agent (e.g., saturated NaHCO₃, Na₂S₂O₃ solution)

Procedure:

Dissolve the O-methyl oxime (1.0 eq) in the appropriate solvent (e.g., dichloromethane for

DMP) in a flask under an inert atmosphere if required.

Add the deoximating reagent (e.g., Dess-Martin periodinane, 1.1 eq) portion-wise to the

solution at room temperature or as specified by the chosen method.

Stir the mixture vigorously. Monitor the reaction by TLC until the starting material is

consumed.

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a mixture

of saturated aqueous NaHCO₃ and Na₂S₂O₃ for a DMP reaction).

Stir the biphasic mixture until the layers are clear.

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

Concentrate the filtrate under reduced pressure.

Purify the resulting crude carbonyl compound by column chromatography, distillation, or

recrystallization.
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Role in Pharmaceutical and Agrochemical Synthesis
O-Methylhydroxylamine is a crucial building block for introducing the methoxyimino group (-

C=N-OCH₃) into complex molecules, a moiety present in several active pharmaceutical

ingredients (APIs) and agrochemicals.

Case Study: Cefuroxime Synthesis
Cefuroxime is a second-generation cephalosporin antibiotic. A key step in its synthesis involves

the use of O-methylhydroxylamine to create the (Z)-2-methoxyimino-2-(fur-2-yl) acetic acid

side chain, which is then coupled to the 7-aminocephalosporanic acid (7-ACA) core.

Simplified Synthesis of Cefuroxime Side Chain

2-Furylglyoxylic Acid

(Z)-2-methoxyimino-2-
(fur-2-yl) acetic acid

(SMIA)

 Oximation 

O-Methylhydroxylamine
(H₃CONH₂)

Activation
(e.g., with Oxalyl Chloride)

Activated Side Chain
(Acyl Chloride)

Coupling with
7-ACA core

Cefuroxime Precursor
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Click to download full resolution via product page

Caption: Role of O-Methylhydroxylamine in Cefuroxime synthesis.

Case Study: Kresoxim-methyl Synthesis
Kresoxim-methyl is a strobilurin fungicide used extensively in agriculture. Its synthesis involves

a condensation reaction with methoxylamine (O-methylhydroxylamine) to form the

characteristic methoxyiminoacetate group.

Application in Drug Development: BER Inhibition
In the field of oncology, methoxyamine hydrochloride (the salt of O-methylhydroxylamine)

acts as a potent inhibitor of the Base Excision Repair (BER) pathway. The BER pathway is a

critical cellular mechanism for repairing DNA damage caused by alkylating chemotherapy

agents like temozolomide.

Methoxyamine works by covalently binding to and stabilizing apurinic/apyrimidinic (AP) sites in

the DNA. These AP sites are intermediates formed when a DNA glycosylase removes a

damaged base. By "capping" these sites, methoxyamine prevents downstream repair enzymes

from completing the process, leading to an accumulation of DNA strand breaks and ultimately

inducing apoptosis (programmed cell death) in cancer cells.[2] This action potentiates the

cytotoxic effects of DNA-damaging cancer therapies.[2]

Signaling Pathway: Mechanism of BER Inhibition by
Methoxyamine
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Mechanism of Base Excision Repair (BER) Inhibition by Methoxyamine

Normal BER Pathway

Inhibition by Methoxyamine

DNA with Damaged Base
(e.g., alkylation)

DNA Glycosylase

Recognizes & Removes Base

AP Site Formation

AP Endonuclease
(APE1)

Cleaves Strand

Methoxyamine-AP Lesion
(Stable Adduct)

Covalent Binding

DNA Polymerase &
DNA Ligase

Gap Filling & Ligation

BER Pathway Blocked

Repaired DNA

Methoxyamine
(O-Methylhydroxylamine)

DNA Strand Breaks
&

Cell Apoptosis

Click to download full resolution via product page

Caption: Methoxyamine blocks the BER pathway by stabilizing AP sites.

Conclusion
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O-Methylhydroxylamine is a reagent of significant importance in organic chemistry. Its

fundamental reactivity with carbonyls provides a robust method for the formation of O-methyl

oximes, enabling its widespread use as a carbonyl protecting group. This functionality is

leveraged in the complex synthesis of vital pharmaceuticals and agrochemicals. Furthermore,

its unique ability to interfere with DNA repair mechanisms has established it as a promising

agent in drug development, offering a strategy to enhance the efficacy of existing cancer

treatments. The continued exploration of O-methylhydroxylamine and its derivatives promises

to unlock new applications for this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Check Availability & Pricing
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